Cas no 1893-65-8 (6α-Chloro Triamcinolone Acetonide)
6α-Chloro Triamcinolone Acetonide Chemical and Physical Properties
Names and Identifiers
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- Fluocinolone Acetonide EP Impurity L
- Pregna-1,4-diene-3,20-dione, 6-chloro-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6α,11β,16α)-
- 6α-Chloro Triamcinolone Acetonide
- Fluocinolone Acetonide EP Impurity LQ: What is Fluocinolone Acetonide EP Impurity L Q: What is the CAS Number of Fluocinolone Acetonide EP Impurity L
- 6α-Chloro-9-fluoro-11β,21-dihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione
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- Inchi: 1S/C24H30ClFO6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
- InChI Key: QGOSZLWHGXJGTG-VSXGLTOVSA-N
- SMILES: C([C@@]12OC(C)(C)O[C@]1([H])C[C@@]1([H])[C@]3([H])C[C@H](Cl)C4=CC(=O)C=C[C@]4(C)[C@@]3(F)[C@@H](O)C[C@]21C)(=O)CO
6α-Chloro Triamcinolone Acetonide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C421690-1mg |
6α-Chloro Triamcinolone Acetonide |
1893-65-8 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | C421690-2.5mg |
6α-Chloro Triamcinolone Acetonide |
1893-65-8 | 2.5mg |
$437.00 | 2023-05-18 | ||
| TRC | C421690-5mg |
6α-Chloro Triamcinolone Acetonide |
1893-65-8 | 5mg |
$839.00 | 2023-05-18 | ||
| TRC | C421690-10mg |
6α-Chloro Triamcinolone Acetonide |
1893-65-8 | 10mg |
$1579.00 | 2023-05-18 | ||
| TRC | C421690-100mg |
6α-Chloro Triamcinolone Acetonide |
1893-65-8 | 100mg |
$ 9200.00 | 2023-09-08 |
6α-Chloro Triamcinolone Acetonide Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 6α-Chloro Triamcinolone Acetonide
Introduction to 6α-Chloro Triamcinolone Acetonide (CAS No. 1893-65-8)
6α-Chloro Triamcinolone Acetonide, with the chemical identifier CAS No. 1893-65-8, is a synthetic corticosteroid derivative widely recognized for its potent anti-inflammatory and immunosuppressive properties. This compound belongs to the class of glucocorticoids, which are synthetic analogs of cortisol, a naturally occurring hormone produced by the adrenal cortex. The introduction of a chlorine atom at the 6α position enhances its pharmacological activity, making it a valuable intermediate in the development of various therapeutic agents.
The structure of 6α-Chloro Triamcinolone Acetonide consists of a triazole ring fused to a cyclopentane peroxide ring, which is a characteristic feature of many potent corticosteroids. This structural motif contributes to its high binding affinity for the glucocorticoid receptor (GR), thereby modulating gene expression and eliciting a broad spectrum of biological responses. The acetonide esterification at the 17β position increases the lipophilicity of the molecule, facilitating better absorption and penetration across biological membranes.
In recent years, 6α-Chloro Triamcinolone Acetonide has garnered significant attention in clinical research due to its potential applications in treating inflammatory and autoimmune disorders. Studies have demonstrated its efficacy in reducing inflammation and suppressing immune responses, making it a promising candidate for conditions such as rheumatoid arthritis, psoriasis, and allergic rhinitis. The compound's ability to selectively inhibit pro-inflammatory cytokine production while maintaining minimal side effects has positioned it as a key player in modern immunomodulatory therapies.
One of the most compelling aspects of 6α-Chloro Triamcinolone Acetonide is its role in drug development for topical formulations. Its high potency allows for lower dosages, reducing the risk of systemic side effects when used topically. Recent advancements in dermal drug delivery systems have leveraged this compound's properties to create more effective and targeted treatments for skin conditions. For instance, novel transdermal patches incorporating 6α-Chloro Triamcinolone Acetonide have shown improved bioavailability and prolonged therapeutic action compared to traditional creams and ointments.
The pharmacokinetic profile of 6α-Chloro Triamcinolone Acetonide is another area of active investigation. Research indicates that this compound exhibits rapid absorption following topical application, with peak plasma concentrations reached within hours. Its metabolic clearance is relatively slow, allowing for extended therapeutic effects with once-daily dosing regimens. This characteristic makes it particularly suitable for chronic condition management, where consistent drug levels are essential for maintaining efficacy.
From a synthetic chemistry perspective, 6α-Chloro Triamcinolone Acetonide serves as an important building block for more complex steroid derivatives. Its versatile structure allows chemists to modify various functional groups while retaining its core pharmacological activity. This flexibility has led to the development of several novel analogs with enhanced therapeutic profiles or reduced side effects. For example, modifications at the 9α position have yielded compounds with improved anti-inflammatory activity while minimizing corticosteroid-induced osteoporosis.
The safety profile of 6α-Chloro Triamcinolone Acetonide is another critical consideration in clinical applications. While generally well-tolerated when used as directed, prolonged use or high concentrations can lead to local adverse effects such as skin thinning or atrophy. Systemic absorption must also be monitored, particularly in patients with compromised skin barriers or those using occlusive dressings. Recent clinical trials have focused on optimizing dosing regimens to minimize these risks while maximizing therapeutic benefits.
Emerging research also highlights the potential of 6α-Chloro Triamcinolone Acetonide in combination therapies. Its synergistic effects when paired with other anti-inflammatory agents have shown promise in treating refractory inflammatory conditions. For instance, studies combining this compound with non-steroidal anti-inflammatory drugs (NSAIDs) have demonstrated additive benefits without significantly increasing adverse events. Such findings underscore its value as part of multimodal treatment strategies.
The regulatory landscape surrounding 6α-Chloro Triamcinolone Acetonide reflects its importance in modern medicine. Regulatory agencies require stringent testing to ensure both efficacy and safety before approval for human use. This includes rigorous toxicology studies, pharmacokinetic evaluations, and clinical trials across diverse patient populations. The evolving regulatory framework also emphasizes environmental considerations, prompting research into sustainable synthesis methods that reduce waste and energy consumption.
In conclusion,6α-Chloro Triamcinolone Acetonide (CAS No. 1893-65-8) remains a cornerstone in corticosteroid therapy due to its potent biological activity and versatile applications. Ongoing research continues to uncover new mechanisms of action and innovative uses for this compound, reinforcing its significance in both academic and industrial settings. As advancements in drug delivery systems and synthetic methodologies progress,6α-Chloro Triamcinolone Acetonide is poised to play an even greater role in addressing complex medical challenges worldwide.
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